1'-Methyl-1,2''-dioxo-1'',2''-dihydrodispiro[acenaphthylene-2,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological and pharmacological properties, making them a subject of extensive research in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of acenaphthylene with pyrrolidine and indole derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Chemischer Reaktionen
1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells, or the activation of immune responses .
Vergleich Mit ähnlichen Verbindungen
1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Tryptophan: An essential amino acid that serves as a precursor for serotonin synthesis.
The uniqueness of 1’-Methyl-1,2’‘-dioxo-1’‘,2’‘-dihydrodispiro[acenaphthylene-2,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C25H16N4O2 |
---|---|
Molekulargewicht |
404.4 g/mol |
InChI |
InChI=1S/C25H16N4O2/c1-29-14-23(12-26,13-27)24(25(29)17-9-2-3-11-19(17)28-22(25)31)18-10-5-7-15-6-4-8-16(20(15)18)21(24)30/h2-11H,14H2,1H3,(H,28,31) |
InChI-Schlüssel |
BCBDQVDEKGEUGP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)C5=CC=CC6=C5C(=CC=C6)C2=O)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.